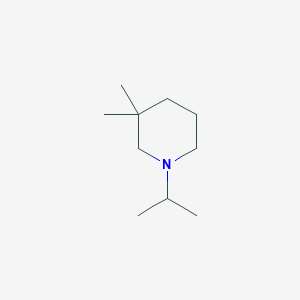
3,3-Dimethyl-1-propan-2-ylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-propan-2-ylpiperidine, also known as DMPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPI is a piperidine derivative that possesses unique properties, making it an attractive molecule for researchers to study. In
Mécanisme D'action
The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Effets Biochimiques Et Physiologiques
3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, 3,3-Dimethyl-1-propan-2-ylpiperidine has been shown to improve cognitive function, reduce anxiety, and enhance neuroprotection. 3,3-Dimethyl-1-propan-2-ylpiperidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine. One area of research is the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials and polymers using 3,3-Dimethyl-1-propan-2-ylpiperidine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine and its potential applications in various fields.
In conclusion, 3,3-Dimethyl-1-propan-2-ylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. 3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in medicinal chemistry, material science, and organic synthesis. The exact mechanism of action of 3,3-Dimethyl-1-propan-2-ylpiperidine is not fully understood, but it is believed to interact with various receptors in the brain. 3,3-Dimethyl-1-propan-2-ylpiperidine has several advantages for lab experiments, such as its ease of synthesis, stability, and unique properties. However, 3,3-Dimethyl-1-propan-2-ylpiperidine also has some limitations, such as its low solubility in water and limited availability. There are several future directions for research on 3,3-Dimethyl-1-propan-2-ylpiperidine, including the development of 3,3-Dimethyl-1-propan-2-ylpiperidine-based drugs, the synthesis of novel materials and polymers, and further studies to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-1-propan-2-ylpiperidine involves the reaction of 2,2-dimethylpropanal with piperidine in the presence of a catalyst. The reaction produces 3,3-Dimethyl-1-propan-2-ylpiperidine as the primary product, which can be further purified using various methods such as column chromatography, recrystallization, or distillation.
Applications De Recherche Scientifique
3,3-Dimethyl-1-propan-2-ylpiperidine has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3,3-Dimethyl-1-propan-2-ylpiperidine has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In material science, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3,3-Dimethyl-1-propan-2-ylpiperidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Propriétés
Numéro CAS |
125943-35-3 |
|---|---|
Nom du produit |
3,3-Dimethyl-1-propan-2-ylpiperidine |
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
3,3-dimethyl-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-9(2)11-7-5-6-10(3,4)8-11/h9H,5-8H2,1-4H3 |
Clé InChI |
BNCCBNNWBGUGCH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(C1)(C)C |
SMILES canonique |
CC(C)N1CCCC(C1)(C)C |
Synonymes |
Piperidine, 3,3-dimethyl-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



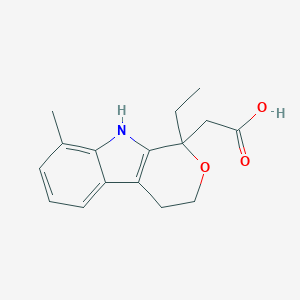
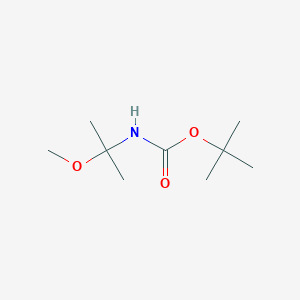

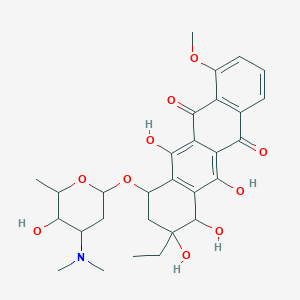

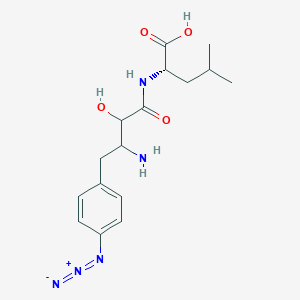
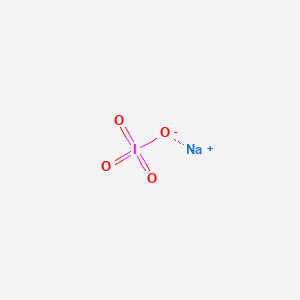
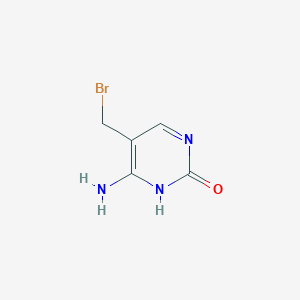
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
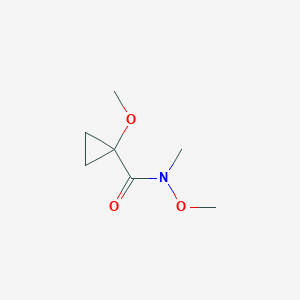
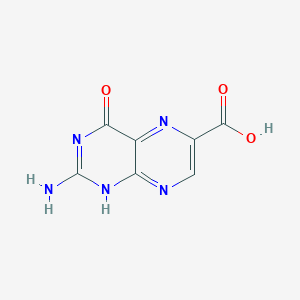

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
